BMI-1026

Oocyte Maturation CDK1 Inhibition Germinal Vesicle Breakdown

BMI-1026 is an aryl aminopyrimidine and a potent, ATP-competitive inhibitor of CDK1/cyclin B1, CDK2/cyclin A, and CDK5/p25 with IC50 values <10 nM. Its >70-fold improvement in potency over roscovitine and clean selectivity profile (no Plk1/Aurora A inhibition) ensures precise dissection of mitotic CDK1 functions. Ideal for experiments requiring targeted elimination of cycling cancer cells without affecting non-dividing stroma. Sourced from reputable vendors for reliable research use.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
CAS No. 477726-77-5
Cat. No. B612105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMI-1026
CAS477726-77-5
SynonymsBMI1026;  BMI 1026;  BMI-1026
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
InChIInChI=1S/C14H12N6O/c15-13-17-5-3-10(19-13)8-1-2-12(21)9(7-8)11-4-6-18-14(16)20-11/h1-7,21H,(H2,15,17,19)(H2,16,18,20)
InChIKeyWVOLVWGMFQNPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMI-1026 (CAS 477726-77-5): A Nanomolar-Potency CDK1 Inhibitor with Defined Selectivity Profile


BMI-1026 is a synthetic aryl aminopyrimidine compound that functions as a potent cyclin-dependent kinase (CDK) inhibitor, with primary activity against CDK1/cyclin B1 [1]. It belongs to a class of small-molecule ATP-competitive inhibitors developed through structure–activity relationship optimization from a 50,000-compound library screen [1]. BMI-1026 exhibits an in vitro IC50 value of <10 nM against CDK1/cyclin B1, CDK2/cyclin A, and CDK5/p25, while demonstrating minimal inhibition of mitotic kinases Plk1 and Aurora A, as well as PKA, PKCδ, and Erk1 [1]. The compound induces a potent G2-M phase arrest and precocious mitotic exit even in the presence of nocodazole, ultimately leading to apoptotic cell death in tumorigenic cell lines [1].

BMI-1026 (CAS 477726-77-5): Why In-Class CDK Inhibitors Cannot Be Substituted Without Quantitative Loss of Potency and Selectivity


CDK inhibitors exhibit wide-ranging potencies and selectivity profiles that directly impact experimental outcomes. Olomucine inhibits CDK1/CDK2 with an IC50 of 7 μM, roscovitine with 0.7 μM, and flavopiridol with ~100 nM [1]. BMI-1026's <10 nM potency represents a 70- to >700-fold improvement over these established comparators. Furthermore, BMI-1026 is distinguished by its inability to inhibit Plk1 and Aurora A, whereas other CDK inhibitors (e.g., flavopiridol) are less selective or have not been rigorously profiled against these mitotic kinases [1]. Substituting BMI-1026 with a less potent or less selective analog would compromise experimental sensitivity, alter mitotic arrest kinetics, and potentially introduce off-target kinase inhibition that confounds data interpretation. The quantitative evidence below establishes precisely where BMI-1026 offers measurable differentiation.

BMI-1026 (CAS 477726-77-5): Head-to-Head Quantitative Evidence for Scientific Selection


Potency Comparison: BMI-1026 vs. Roscovitine in Murine Oocyte GVBD Inhibition

BMI-1026 inhibits germinal vesicle breakdown (GVBD) in mouse oocytes at 100 nM with >90% efficacy, representing a 500- to 1,000-fold potency advantage over the structurally distinct CDK inhibitor roscovitine, which requires ~50 μM to achieve comparable activity [1].

Oocyte Maturation CDK1 Inhibition Germinal Vesicle Breakdown

Selectivity Profile: BMI-1026 vs. Mitotic Kinase Panel

BMI-1026 potently inhibits CDK1/cyclin B1, CDK2/cyclin A, and CDK5/p25 with IC50 values <10 nM, but demonstrates no significant inhibition of the mitotic kinases Plk1 and Aurora A, nor of PKA, PKCδ, or Erk1 [1]. This selectivity contrasts with many pan-CDK inhibitors that exhibit broader off-target kinase inhibition.

Kinase Selectivity Mitotic Kinases PLK1 Aurora A

Differential Cellular Activity: BMI-1026 vs. BMI-1042

Although BMI-1042 is a more potent in vitro CDK1 inhibitor than BMI-1026 (Table 1 in [1]), BMI-1026 is more effective at inducing G2-M arrest in cultured U-2 OS cells [1]. This reversal of potency order highlights the importance of cellular permeability and intracellular target engagement, underscoring that in vitro IC50 alone does not predict cellular activity.

Cell Cycle Arrest G2-M Phase Cellular Efficacy

Electrophysiological Safety: BMI-1026 Cardiotoxicity Assessment

In vivo left ventricular pressure (LVP) analysis in rats revealed that BMI-1026 at 10 and 100 nM did not alter heart rate, left ventricular end-diastolic pressure, or dP/dt maximum, and only modestly decreased left ventricular developed pressure at the highest concentration tested [1]. This electrophysiological safety profile supports the compound's use in in vivo models without confounding cardiac toxicity.

Cardiotoxicity In Vivo Safety Left Ventricular Pressure

Proliferation-Selective Apoptosis: Differential Sensitivity of Proliferating vs. Quiescent Cells

BMI-1026 induces apoptosis selectively in proliferating mouse keratinocytes while sparing differentiated, growth-arrested cells [1]. This differential sensitivity is consistent with the compound's mechanism of targeting actively cycling cells, and is a desirable attribute for anticancer tool compounds aiming to minimize toxicity to non-dividing normal tissues.

Selective Cytotoxicity Cancer Cell Proliferation Apoptosis

BMI-1026 (CAS 477726-77-5): Optimal Scientific and Industrial Use Cases Based on Quantitative Evidence


Mechanistic Studies of CDK1-Dependent Mitotic Entry and Exit

BMI-1026's <10 nM potency and clean selectivity against Plk1 and Aurora A make it the preferred tool for dissecting CDK1-specific functions in mitosis. Its ability to induce precocious mitotic exit even in nocodazole-arrested cells [1] enables precise temporal control of CDK1 inactivation, facilitating studies of mitotic checkpoint bypass and cytokinesis initiation [2].

High-Throughput Screening for CDK1-Dependent Pathways

The extreme potency advantage of BMI-1026 over roscovitine (500- to 1,000-fold) [3] allows the use of nanomolar concentrations in cell-based screens, minimizing DMSO toxicity and reducing false-positive hits. Its defined selectivity profile reduces the need for extensive counter-screening against off-target kinases.

In Vivo Preclinical Studies Requiring Cardiac Safety

BMI-1026's favorable cardiotoxicity profile, as demonstrated by left ventricular pressure analysis showing minimal hemodynamic impact [4], supports its use in rodent models where cardiovascular adverse events would otherwise confound efficacy readouts. This is particularly relevant for chronic dosing studies or models with pre-existing cardiovascular sensitivity.

Studies Requiring Proliferation-Specific Cytotoxicity

BMI-1026 selectively induces apoptosis in proliferating cells while sparing quiescent, differentiated cells [1]. This property is advantageous for experiments that demand targeted elimination of cycling cancer cells without affecting surrounding non-dividing stroma or normal tissue controls, reducing experimental variability in co-culture or in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMI-1026

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.